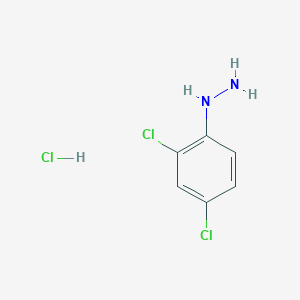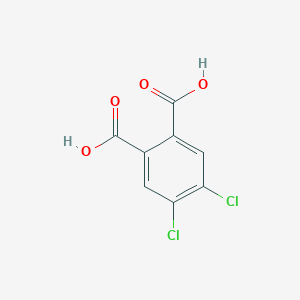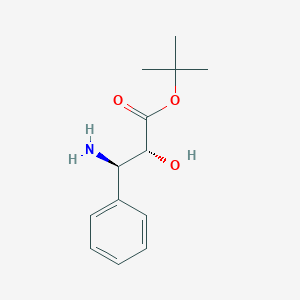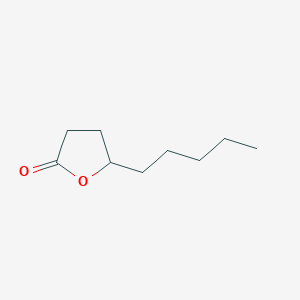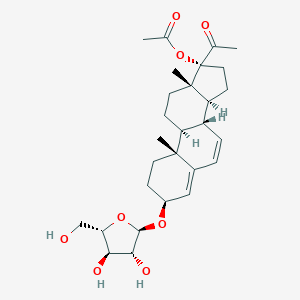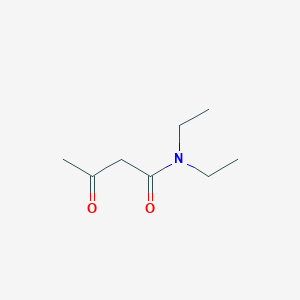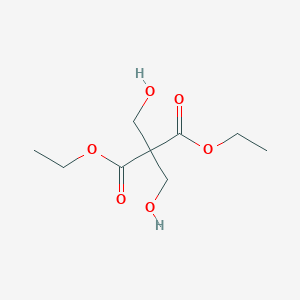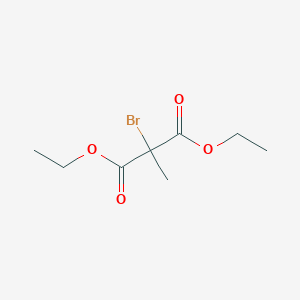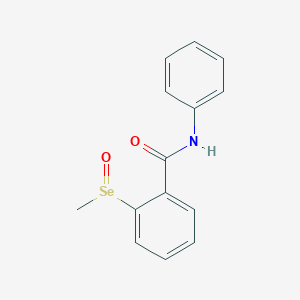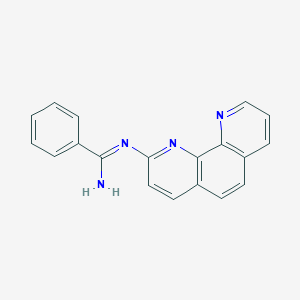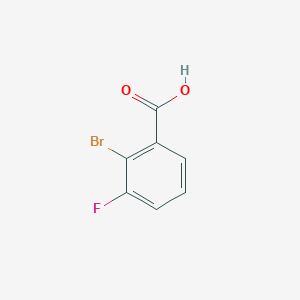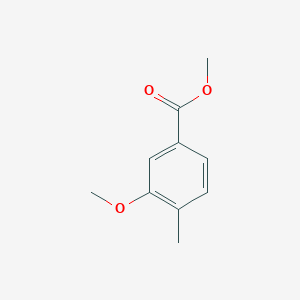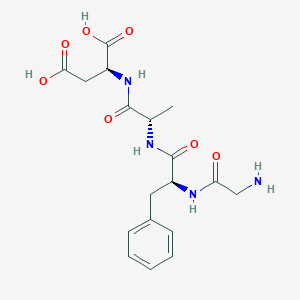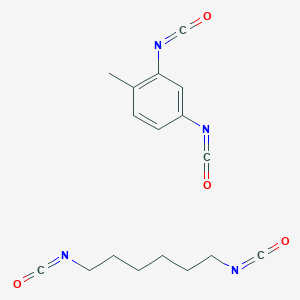
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane, commonly known as polyurethane, is a versatile polymer that has found extensive use in various industries. It is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. Polyurethane has a wide range of applications, including insulation, adhesives, coatings, and elastomers.
Scientific Research Applications
Polyurethane has found extensive use in scientific research applications. In the field of materials science, polyurethane is used to create various types of materials, including foam, elastomers, and coatings. In the field of biomedical engineering, polyurethane is used to create medical devices, such as catheters, pacemaker leads, and artificial heart valves. In the field of tissue engineering, polyurethane is used to create scaffolds for the growth of new tissues.
Mechanism Of Action
The mechanism of action of polyurethane depends on its specific application. In the case of foam, the blowing agent creates bubbles that expand the polymer, resulting in a lightweight material with excellent insulation properties. In the case of elastomers, the polymer chains are cross-linked, resulting in a material with excellent mechanical properties. In the case of coatings, the polymer forms a protective layer that prevents corrosion and wear.
Biochemical And Physiological Effects
Polyurethane has been extensively studied for its biochemical and physiological effects. In the case of medical devices, polyurethane has been shown to be biocompatible and non-toxic. However, in some cases, the degradation products of polyurethane can cause inflammation and tissue damage. In the case of foam, the blowing agents used in the synthesis of polyurethane have been shown to be harmful to the environment and human health.
Advantages And Limitations For Lab Experiments
Polyurethane has several advantages and limitations for lab experiments. Its versatility and ease of synthesis make it a popular choice for materials science and biomedical engineering research. However, the toxicity of some of its degradation products and the harmful effects of its blowing agents limit its use in some applications. Additionally, the mechanical properties of polyurethane can be affected by environmental factors, such as temperature and humidity.
Future Directions
There are several future directions for polyurethane research. In the field of materials science, researchers are exploring new ways to modify polyurethane to improve its properties, such as its strength and durability. In the field of biomedical engineering, researchers are exploring new ways to use polyurethane to create medical devices that are more biocompatible and less toxic. Additionally, researchers are exploring new methods for the synthesis of polyurethane that are more environmentally friendly and sustainable.
Conclusion
Polyurethane is a versatile polymer that has found extensive use in various industries. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Polyurethane has several advantages and limitations for lab experiments, and there are several future directions for polyurethane research.
Synthesis Methods
Polyurethane is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. The reaction is carried out in the presence of a catalyst and a blowing agent. The catalyst is usually a tin compound, while the blowing agent is a low-boiling point liquid that vaporizes during the reaction, creating bubbles that expand the polymer. The resulting polyurethane can be modified by adding various additives to improve its properties.
properties
CAS RN |
128000-11-3 |
|---|---|
Product Name |
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane |
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChI Key |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Other CAS RN |
26426-91-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



